![molecular formula C27H35N5O4S B2756624 Ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate CAS No. 476438-57-0](/img/structure/B2756624.png)
Ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
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Description
The compound contains an adamantane core, which is a type of diamondoid and is known for its stability and unique properties . It also contains a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. Triazoles are known for their wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantane core and the triazole ring. The adamantane core is a rigid, three-dimensional structure, while the triazole ring introduces additional complexity .Scientific Research Applications
Spectral and Quantum Chemical Analysis
Spectral and quantum chemical analyses of similar adamantane-based compounds have been conducted to understand their vibrational IR and Raman spectra, and electronic absorption spectrum through DFT and TDDFT calculations. Such studies provide insights into the intramolecular charge transfer characteristics of these compounds, which are essential for their potential applications in various fields, including materials science and drug design (Al-Ghulikah et al., 2019).
Antimicrobial Agents
Adamantane derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including those with 1,2,4-triazole moieties, have shown potential as antibacterial and antifungal agents, suggesting their utility in developing new antimicrobial drugs (Desai et al., 2007).
Chemical Synthesis Techniques
The synthesis of adamantane derivatives under Wolff-Kishner conditions and other chemical methodologies highlights the compound's versatility in organic synthesis. These methods allow for the creation of complex molecules with potential applications in medicinal chemistry and material science (Bashore et al., 2003).
Supramolecular Structures
Studies on hydrogen-bonded supramolecular structures involving adamantane derivatives demonstrate their potential in the design of novel materials with specific physical and chemical properties. Such structures are crucial for developing new materials for nanotechnology and molecular engineering applications (Portilla et al., 2007).
Sonochemical Activation in Synthesis
The application of sonochemical activation in the synthesis of adamantane derivatives offers an innovative approach to chemical synthesis. This method provides advantages in reaction efficiency and environmental impact, indicating its potential for green chemistry applications (Moiseev et al., 2011).
Antiviral and Anti-inflammatory Activities
Adamantane derivatives have been explored for their antiviral and anti-inflammatory activities, showcasing their potential in therapeutic applications. The synthesis and biological evaluation of these compounds contribute to the development of new treatments for viral infections and inflammatory conditions (Al-Omar et al., 2010).
Nanotechnology Applications
The design and synthesis of nanoscale adamantane derivatives for atomic force microscopy (AFM) applications highlight their potential in nanotechnology. These compounds can serve as chemically well-defined objects for calibrating AFM tips, facilitating the advancement of nanoscale imaging techniques (Li et al., 2003).
properties
IUPAC Name |
ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O4S/c1-3-32-22(15-28-25(35)27-12-17-9-18(13-27)11-19(10-17)14-27)30-31-26(32)37-16-23(33)29-21-7-5-20(6-8-21)24(34)36-4-2/h5-8,17-19H,3-4,9-16H2,1-2H3,(H,28,35)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXSJWYGVHOLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
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